molecular formula C24H31NO5 B4429150 ethyl 1-(3-hydroxy-4-methoxybenzyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate

ethyl 1-(3-hydroxy-4-methoxybenzyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate

Cat. No. B4429150
M. Wt: 413.5 g/mol
InChI Key: URMIJFLANRKXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-hydroxy-4-methoxybenzyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate is a chemical compound that has been of great interest to the scientific community due to its potential applications in medical research. This compound is commonly referred to as EHP-101 and is a novel cannabinoid derivative that has been shown to have promising therapeutic effects in various studies.

Mechanism of Action

The mechanism of action of EHP-101 is not fully understood, but it is believed to act on the endocannabinoid system. It has been shown to modulate the activity of CB1 and CB2 receptors, which are involved in various physiological processes such as pain sensation, inflammation, and immune response.
Biochemical and Physiological Effects:
EHP-101 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have neuroprotective effects by reducing the production of reactive oxygen species and increasing the levels of antioxidants in the brain. Additionally, EHP-101 has been shown to have analgesic effects by reducing pain sensation through its interaction with CB1 receptors.

Advantages and Limitations for Lab Experiments

The advantages of using EHP-101 in lab experiments include its potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on EHP-101. One potential area of research is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential area of research is its potential application in the treatment of chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of EHP-101 and its potential side effects.

Scientific Research Applications

EHP-101 has been primarily studied for its potential therapeutic effects in various medical conditions. It has been shown to have anti-inflammatory, neuroprotective, and analgesic properties in various preclinical studies. EHP-101 has also been shown to have potential applications in the treatment of multiple sclerosis, Huntington's disease, and neuropathic pain.

properties

IUPAC Name

ethyl 1-[(3-hydroxy-4-methoxyphenyl)methyl]-3-(2-phenoxyethyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO5/c1-3-29-23(27)24(13-15-30-20-8-5-4-6-9-20)12-7-14-25(18-24)17-19-10-11-22(28-2)21(26)16-19/h4-6,8-11,16,26H,3,7,12-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMIJFLANRKXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=CC(=C(C=C2)OC)O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-(3-hydroxy-4-methoxybenzyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate
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ethyl 1-(3-hydroxy-4-methoxybenzyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate
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ethyl 1-(3-hydroxy-4-methoxybenzyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate
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ethyl 1-(3-hydroxy-4-methoxybenzyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate
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ethyl 1-(3-hydroxy-4-methoxybenzyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate
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ethyl 1-(3-hydroxy-4-methoxybenzyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate

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